7-Bromo-3-methyl-1H-indazole
Overview
Description
7-Bromo-3-methyl-1H-indazole is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 . It is a solid substance at room temperature .
Synthesis Analysis
Indazole derivatives, including this compound, have been synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7BrN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) and the InChI key is WCDHQZBKTKFKRJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Indazole derivatives, including this compound, have been involved in various chemical reactions. For instance, 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against Bcr-Abl wild type as well as T315I mutant .Physical And Chemical Properties Analysis
This compound has a molecular weight of 211.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Scientific Research Applications
Enzymatic Inhibition and Antioxidant Activity
A study on 7-aryl- and 7-arylvinyl-5-bromo-3-methylindazoles showed significant inhibition of α-glucosidase activity and antioxidant potential. Compounds including 5-Bromo-3-methyl-7-phenyl-1H-indazole exhibited moderate to significant anti-growth effect against breast cancer cell line MCF-7 and reduced cytotoxicity against human embryonic kidney derived Hek293-T cells (Mphahlele et al., 2020).
Crystal and Molecular Structure Analysis
Indazoles, including 3-Bromo-1-methyl-7-nitro-1H-indazole, were characterized by X-ray diffraction, NMR spectroscopy, and DFT B3LYP calculations. This provided insights into their structural properties, crucial for biological activity (Cabildo et al., 2011).
Antibacterial Activity
Substituted indazoles synthesized from bromo-1H-indazoles were evaluated for their antibacterial activity. This demonstrates the potential of indazole derivatives in developing new antimicrobial agents (Brahmeshwari et al., 2014).
Antifungal and Antimicrobial Properties
Indazole compounds have shown remarkable biological properties, including antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive actions. A series of N-methyl-3-aryl inazoles demonstrated strong action against bacterial and fungal strains (Panda et al., 2022).
Inhibition of Lactoperoxidase
Some indazole derivatives, including 7-Bromo-1H-indazole, were found to inhibit Lactoperoxidase (LPO), an enzyme with bactericidal and bacteriostatic activity. This highlights the potential of indazoles in developing antimicrobial agents (Köksal & Alım, 2018).
Synthesis and Isolation Techniques
The indazole scaffold has been identified as a promising pharmacophore in therapeutic drugs. Research on the efficient synthesis and isolation of N-1 or N-2 alkylindazole regioisomers has improved the yield and availability of these compounds (Alam & Keating, 2021).
Regioselective Bromination and Arylation
C7-bromination and palladium-mediated Suzuki–Miyaura reaction of C7-bromo-4-substituted-1H-indazoles with boronic acids led to the synthesis of new C7 arylated 4-substituted 1H-indazoles, contributing to chemical diversification (Boujdi et al., 2021).
Synthesis of Anticancer Agents
The synthesis of 1H-benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids indicated significant antiproliferative activity, pointing towards their potential as anticancer agents (Molinari et al., 2015).
Corrosion Inhibition
Menthone derivatives of indazoles, including 7-isopropyl-4-methyl-1H-indazole, were evaluated as corrosion inhibitors for mild steel in acidic solutions. This suggests applications in eco-friendly corrosion inhibitors in industry (Abdeslam et al., 2015).
Safety and Hazards
Future Directions
Indazole-containing derivatives, including 7-Bromo-3-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .
Mechanism of Action
Target of Action
For instance, they can act as inhibitors of kinases, including CHK1, CHK2, and h-sgk (human serum and glucocorticoid-dependent kinase), which play roles in diseases such as cancer
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. These factors affect its bioavailability and overall therapeutic profile.
Its unique structural features make it an intriguing candidate for drug development . 🌟
properties
IUPAC Name |
7-bromo-3-methyl-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDHQZBKTKFKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657243 | |
Record name | 7-Bromo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159511-75-7 | |
Record name | 7-Bromo-3-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.